molecular formula C17H21FO4 B174536 (E)-4-tert-butyl 1-ethyl 2-(4-fluorobenzylidene)succinate CAS No. 157188-11-9

(E)-4-tert-butyl 1-ethyl 2-(4-fluorobenzylidene)succinate

Cat. No.: B174536
CAS No.: 157188-11-9
M. Wt: 308.34 g/mol
InChI Key: CYELPLPLQCGHEV-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-tert-butyl 1-ethyl 2-(4-fluorobenzylidene)succinate is an organic compound that belongs to the class of succinates. Succinates are esters or salts of succinic acid, which is a dicarboxylic acid. This compound features a tert-butyl group, an ethyl group, and a fluorobenzylidene moiety, making it a unique and interesting molecule for various chemical studies and applications.

Scientific Research Applications

(E)-4-tert-butyl 1-ethyl 2-(4-fluorobenzylidene)succinate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. For instance, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and disposal procedures should always be followed to minimize risks .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-tert-butyl 1-ethyl 2-(4-fluorobenzylidene)succinate typically involves the esterification of succinic acid derivatives with appropriate alcohols under acidic conditions. The reaction can be catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The process involves the following steps:

    Esterification: Succinic acid reacts with ethanol in the presence of an acid catalyst to form ethyl succinate.

    Formation of Benzylidene Derivative: The ethyl succinate is then reacted with 4-fluorobenzaldehyde in the presence of a base such as sodium hydroxide to form the benzylidene derivative.

    Introduction of tert-Butyl Group: Finally, the tert-butyl group is introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-4-tert-butyl 1-ethyl 2-(4-fluorobenzylidene)succinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzylidene moiety, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzylidene derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-tert-butyl 2-(4-fluorobenzylidene)succinate
  • tert-Butyl 4-ethyl 2-(4-fluorobenzylidene)succinate
  • 4-tert-butyl 1-ethyl 2-(4-chlorobenzylidene)succinate

Uniqueness

(E)-4-tert-butyl 1-ethyl 2-(4-fluorobenzylidene)succinate is unique due to the presence of the fluorobenzylidene moiety, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with specific characteristics.

Properties

IUPAC Name

4-O-tert-butyl 1-O-ethyl (2E)-2-[(4-fluorophenyl)methylidene]butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FO4/c1-5-21-16(20)13(11-15(19)22-17(2,3)4)10-12-6-8-14(18)9-7-12/h6-10H,5,11H2,1-4H3/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYELPLPLQCGHEV-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)F)CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(C=C1)F)/CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.